molecular formula C25H32N2O3 B2907808 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide CAS No. 921540-94-5

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide

货号: B2907808
CAS 编号: 921540-94-5
分子量: 408.542
InChI 键: OMOZJZGYTPJWQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide (CAS: 921540-94-5) is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. Its molecular formula is C25H32N2O3, with a molecular weight of 408.5 g/mol . Key structural features include:

  • A 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin core.
  • An isopentyl (3-methylbutyl) substituent at the 5-position.
  • A 3-phenylpropanamide group at the 8-position.

The compound’s SMILES string (CC(C)CCN1C(=O)C(C)(C)COc2cc(NC(=O)CCc3ccccc3)ccc21) highlights its stereoelectronic profile, suggesting moderate lipophilicity due to alkyl and aromatic substituents. Limited physicochemical or biological data are available in the provided evidence, necessitating a focus on structural and functional comparisons with analogs.

属性

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-18(2)14-15-27-21-12-11-20(16-22(21)30-17-25(3,4)24(27)29)26-23(28)13-10-19-8-6-5-7-9-19/h5-9,11-12,16,18H,10,13-15,17H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOZJZGYTPJWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazepine Ring: This involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include acids or bases to facilitate the ring closure.

    Introduction of the Isopentyl and Dimethyl Groups: These groups are introduced through alkylation reactions, often using alkyl halides in the presence of strong bases.

    Attachment of the Phenylpropanamide Moiety: This step involves the coupling of the oxazepine intermediate with a phenylpropanamide derivative, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

科学研究应用

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzo[b][1,4]oxazepine Derivatives

Table 1: Structural and Functional Comparison of Benzo[b][1,4]oxazepine Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
Target Compound C25H32N2O3 408.5 5-isopentyl, 3,3-dimethyl, 8-(3-phenylpropanamide) No explicit activity reported.
GSK2982772 [(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide] C21H20N4O3 400.4 5-methyl, 3-(1,2,4-triazole-3-carboxamide), 5-benzyl Potent RIPK1 inhibitor; suppresses TNF-dependent cytokine production.
BD630392 [(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-yl] C21H19N3O4 389.4 5-methyl, 3-isoxazole, 5-benzyl No activity specified; structural analog of GSK2982772.

Key Observations :

  • The target compound’s isopentyl and dimethyl groups may enhance lipophilicity compared to GSK2982772’s methyl and benzyl substituents.
  • GSK2982772’s triazole carboxamide group likely contributes to its RIPK1 affinity, while the target compound’s 3-phenylpropanamide moiety may favor alternative binding interactions.

Heterocyclic Analogs with Modified Cores

Table 2: Comparison with Thiazepine and Spirocyclic Analogs
Compound Class Example Compound Molecular Formula Molecular Weight Key Features Activity/Notes References
Tetrahydrobenzo[f][1,4]thiazepines 8-Methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6h) C17H17NOS 299.4 Sulfur atom in ring, 8-methoxy, 5-phenyl No activity reported; synthesized via Pictet-Spengler analog.
Spirocyclic Propanamide N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide C21H30N2O2S 374.5 Spiro core, 3-phenylpropanamide EC50 = 5.5 μM (unspecified assay).

Key Observations :

  • Replacing the oxazepine’s oxygen with sulfur (as in thiazepines) increases molecular weight and alters electronic properties.
  • The spirocyclic analog’s 3-phenylpropanamide group mirrors the target compound, suggesting shared pharmacophore elements despite core differences.

Substituent-Driven Comparisons

3-Phenylpropanamide Motif:
  • Pesticide Analogs (e.g., propanil): Simple propanamides like N-(3,4-dichlorophenyl)propanamide lack complex heterocycles but share the amide linkage, emphasizing the role of aromaticity in bioactivity .

生物活性

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, structural characteristics, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a tetrahydrobenzo[b][1,4]oxazepine core with an isopentyl side chain and a phenylpropanamide moiety. Its molecular formula is C25H32N2O5C_{25}H_{32}N_{2}O_{5} and it has a molecular weight of approximately 436.6 g/mol . The unique structural attributes of this compound contribute to its biological interactions.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC25H32N2O5
Molecular Weight436.6 g/mol
Structural CoreTetrahydrobenzo[b][1,4]oxazepine
Functional GroupsIsopentyl, Phenylpropanamide

The biological activity of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects in conditions such as neurological disorders and metabolic diseases.

Therapeutic Potential

Research indicates that this compound may exhibit properties such as:

  • Antimicrobial Activity : The structural features suggest potential effectiveness against bacterial pathogens due to its ability to disrupt biofilm formation .
  • Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors, which could be relevant for cancer therapies.
  • Neurological Applications : Its ability to interact with central nervous system targets suggests potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same structural family. For example:

  • Antibacterial Efficacy : A study demonstrated that derivatives of oxazepine compounds exhibited significant antibacterial activity against Streptococcus mutans, a common oral pathogen. This highlights the potential use of N-(5-isopentyl...) in dental care products .
  • Kinase Inhibition Studies : Research on similar oxazepine compounds indicated their role as effective kinase inhibitors, which could be leveraged in cancer treatment strategies.
  • CNS Targeting : Investigations into the pharmacological profiles of related compounds revealed their capability to modulate neurotransmitter systems, suggesting therapeutic avenues for conditions like depression and anxiety.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of S. mutans biofilm growth
Kinase InhibitionPotential for cancer therapy
CNS ModulationEffects on neurotransmitter systems

常见问题

Q. Characterization :

  • NMR Spectroscopy : Confirms regiochemistry and substituent placement (e.g., distinguishing oxazepine ring protons from aromatic protons) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in biological activity (e.g., conflicting IC50 values) may arise from:

  • Purity Variability : Impurities from incomplete synthesis or degradation products. Use HPLC (>95% purity threshold) and differential scanning calorimetry (DSC) to assess stability .
  • Assay Conditions : Differences in cell lines, buffer pH, or incubation times. Standardize protocols using guidelines like OECD TG 455 for in vitro assays .
  • Target Selectivity : Off-target interactions may skew results. Employ orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and molecular docking studies to validate target engagement .

Q. Example Workflow :

StepMethodPurpose
1HPLC-MSVerify compound integrity
2Enzyme kinetics (e.g., Michaelis-Menten)Measure binding affinity
3CRISPR-edited cell modelsConfirm target specificity

What experimental strategies are recommended for elucidating the mechanism of action?

Advanced Research Question

Receptor Profiling : Screen against GPCR or kinase panels to identify primary targets. Use radiolabeled analogs for competitive binding assays .

Pathway Analysis : Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling in treated vs. untreated cells to map downstream pathways .

Structural Studies :

  • X-ray Crystallography : Resolve binding mode with target proteins (requires high-quality co-crystals).
  • Molecular Dynamics Simulations : Predict conformational changes upon ligand binding .

Case Study : Evidence of vasopressin V2 receptor antagonism was inferred from reduced cAMP production in HEK293 cells transfected with V2 receptors .

How should researchers address solubility discrepancies in different solvent systems?

Advanced Research Question
Conflicting solubility data (e.g., DMSO vs. aqueous buffers) can be resolved via:

Shake-Flask Method : Quantify solubility in physiologically relevant solvents (PBS, simulated gastric fluid) using UV-Vis spectrophotometry .

Co-Solvency Approach : Test solubilizing agents (e.g., cyclodextrins) for in vivo compatibility .

Polymorph Screening : Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify stable crystalline forms .

Q. Example Data :

SolventSolubility (mg/mL)Notes
DMSO25 ± 2.1Suitable for in vitro assays
Water<0.1Requires surfactants

What are the best practices for modifying the compound to enhance pharmacological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Studies :

  • Substituent Variation : Replace the isopentyl group with bulkier alkyl chains to modulate lipophilicity and target binding .
  • Bioisosteric Replacement : Substitute the phenylpropanamide moiety with heterocycles (e.g., pyridine) to improve metabolic stability .

Prodrug Design : Introduce ester or phosphate groups to enhance oral bioavailability .

Q. Validation :

  • Pharmacokinetic Profiling : Measure Cmax, Tmax, and half-life in rodent models.
  • ADMET Prediction : Use in silico tools (e.g., SwissADME) to prioritize analogs .

How can researchers optimize reaction conditions to improve synthetic yield?

Basic Research Question
Key factors include:

Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps .

Temperature Control : Maintain reactions at 0–5°C for acid-sensitive intermediates .

Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for SN2 reactions .

Q. Troubleshooting Table :

IssueSolution
Low yield in acylationUse HATU as coupling reagent
Side-product formationAdd molecular sieves to absorb moisture

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。